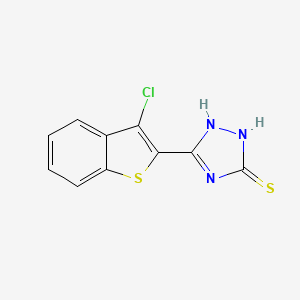
5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine derivatives. The reaction conditions often include the use of solvents such as acetic acid or ethanol, and the process may require heating to facilitate the formation of the triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or triazole positions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with specific proteins involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Chloro-1-benzothiophen-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione include:
5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol: This compound shares a similar benzothiophene core but has an oxadiazole ring instead of a triazole ring.
3-Chloro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound, it has similar structural features but lacks the triazole ring. The uniqueness of this compound lies in its specific combination of the benzothiophene and triazole rings, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
324562-09-6 |
|---|---|
Molekularformel |
C10H6ClN3S2 |
Molekulargewicht |
267.8 g/mol |
IUPAC-Name |
5-(3-chloro-1-benzothiophen-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H6ClN3S2/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-10(15)14-13-9/h1-4H,(H2,12,13,14,15) |
InChI-Schlüssel |
IPIIYAASIHPLHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC(=S)NN3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



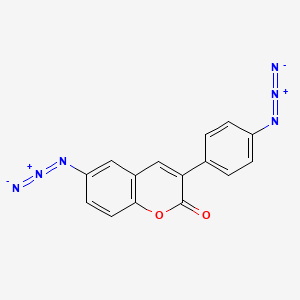
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
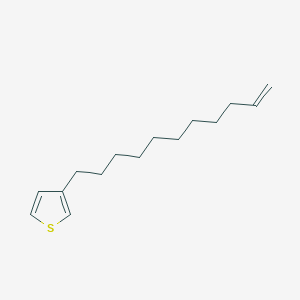
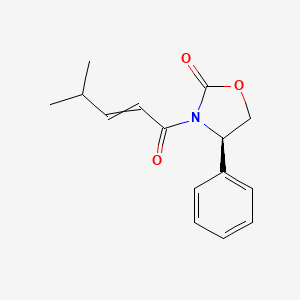
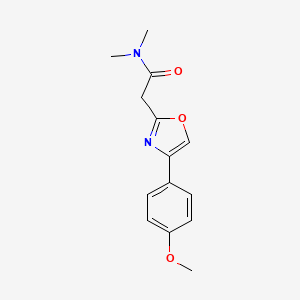

![2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan](/img/structure/B12569453.png)
![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
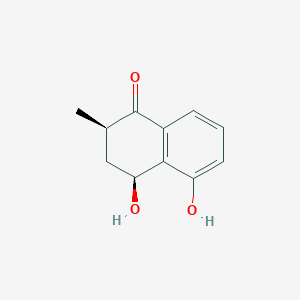

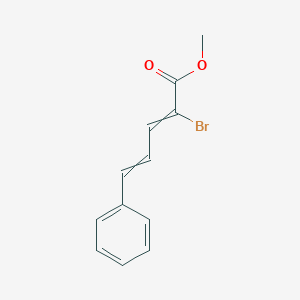

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
